1-(6-Methylpyrimidin-4-yl)piperidin-3-amine
Overview
Description
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Biological Activity
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 6-methylpyrimidine moiety. This unique structure contributes to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of key biochemical pathways. For instance, derivatives of piperidine have been shown to influence neurotransmitter systems, which may relate to their therapeutic effects in neurological disorders .
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic properties of compounds related to this compound. For example, pyrimidineamine derivatives have demonstrated selective inhibition of Trypanosoma brucei AdoMetDC, an essential enzyme in the polyamine pathway, showcasing promising activity against human African trypanosomiasis (HAT) with good blood-brain barrier penetration .
Anticancer Properties
Compounds similar to this compound have been evaluated for their anticancer potential. For instance, studies on piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells, indicating that structural modifications can enhance their activity against specific cancer types .
Case Study 1: Antiparasitic Activity
A series of pyrimidine derivatives were synthesized and tested for their activity against Trypanosoma brucei. The results indicated that certain substitutions on the pyrimidine ring significantly improved their IC50 values, suggesting that structural optimization is crucial for enhancing biological efficacy. The compound with a similar scaffold exhibited an IC50 value of 0.059 µM against resistant strains, highlighting the importance of molecular structure in drug design .
Case Study 2: Anticancer Activity
In another study, compounds targeting PARP1 were examined for their anticancer effects. The synthesized derivatives showed varying degrees of inhibition on PARP1 activity in MCF-7 cells, with one compound achieving an IC50 value comparable to established drugs like Olaparib. This suggests that the piperidine scaffold can be effectively utilized in developing new anticancer agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVRUBEWMFQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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